A Technical Guide to the Physicochemical Properties of 1-Boc-4-benzyloxy-3-hydroxymethylindole
A Technical Guide to the Physicochemical Properties of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 1-Boc-4-benzyloxy-3-hydroxymethylindole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a reactive hydroxymethyl group, a stable benzyloxy ether, and a Boc-protected indole nitrogen—makes it a versatile intermediate for constructing complex molecular architectures. This guide elucidates its core physical and chemical properties, reactivity profile, and handling protocols to empower its effective application in research and development.
Chemical Identity and Structural Elucidation
1-Boc-4-benzyloxy-3-hydroxymethylindole is a highly functionalized indole derivative. The systematic IUPAC name is tert-butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate . Its identity is unambiguously confirmed by its CAS Registry Number, 914349-09-0 .[1][2]
The molecule's architecture is centered on an indole core. The indole nitrogen (position 1) is protected by a tert-butoxycarbonyl (Boc) group, the C4 position is substituted with a benzyloxy ether, and the C3 position bears a hydroxymethyl group. The Boc group serves to modulate the reactivity of the indole ring and prevent N-alkylation, while the benzyloxy group protects the phenolic hydroxyl.[3][4] The hydroxymethyl group at C3 acts as a crucial synthetic handle for further elaboration.
Caption: Structural components of the title compound.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914349-09-0 | [1][2] |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.41 g/mol | |
| Monoisotopic Mass | 353.16272 Da | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 100-105 °C (for 7-benzyloxy isomer) | [6] |
| Boiling Point | No data available | [2] |
| Predicted XlogP | 3.8 | [5] |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO | [5] |
| InChIKey | SRIUXQDQJCAGOQ-UHFFFAOYSA-N | [5] |
Spectroscopic and Analytical Profile
While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to each functional group.
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Notes |
| Boc Group (9H) | ~1.6 | Singlet (s) | Large, sharp singlet characteristic of the nine equivalent tert-butyl protons.[7] |
| CH₂-OH (2H) | ~4.7 - 4.9 | Singlet (s) or Doublet (d) | Methylene protons of the hydroxymethyl group. May appear as a singlet or a doublet if coupled to the hydroxyl proton. |
| O-CH₂-Ph (2H) | ~5.1 - 5.2 | Singlet (s) | Methylene protons of the benzyloxy group.[8] |
| Indole & Benzyl Ar-H (8H) | ~6.8 - 7.6 | Multiplet (m) | Complex multiplet region containing signals from the indole ring and the benzyl group aromatic protons. |
| OH (1H) | Variable | Broad Singlet (br s) | The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The carbon spectrum will complement the ¹H NMR for structural confirmation.
| Carbons | Predicted Shift (δ, ppm) | Notes |
| Boc (CH₃)₃C | ~28 | Signal for the three equivalent methyl carbons of the Boc group.[7] |
| Boc (CH₃)₃C | ~84 | Quaternary carbon of the Boc group. |
| C H₂-OH | ~56 - 60 | Carbon of the hydroxymethyl group. |
| O-C H₂-Ph | ~70 - 72 | Methylene carbon of the benzyloxy group. |
| Indole & Benzyl Ar-C | ~110 - 150 | Multiple signals in the aromatic region for the 12 aromatic carbons. |
| Boc C =O | ~150 | Carbonyl carbon of the Boc protecting group. |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as several common adducts.[5]
-
[M+H]⁺: ~354.1700 m/z
-
[M+Na]⁺: ~376.1519 m/z
-
[M+K]⁺: ~392.1259 m/z
Chemical Reactivity and Stability
The synthetic utility of this molecule is defined by the distinct reactivity of its three primary functional groups, allowing for orthogonal chemical strategies.
The N-Boc Protecting Group
The tert-butoxycarbonyl group is a robust protecting group for the indole nitrogen, stable to a wide range of nucleophilic and basic conditions.[3] Its primary role is to decrease the nucleophilicity of the indole nitrogen and prevent unwanted side reactions.
-
Causality of Cleavage: The Boc group is readily cleaved under acidic conditions. This lability is due to the mechanism proceeding through a highly stable tert-butyl carbocation intermediate.
-
Standard Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature efficiently removes the Boc group, releasing CO₂ and tert-butanol (or isobutylene).[9]
The 4-Benzyloxy Group
The benzyloxy group is a widely used protecting group for phenols due to its general stability. It is resistant to acidic and basic conditions that might cleave other protecting groups like silyl ethers or esters.
-
Causality of Cleavage: The most common and selective method for debenzylation is catalytic hydrogenolysis.[2] The reaction involves the cleavage of the C-O bond by hydrogen gas on the surface of a palladium catalyst.[2]
-
Standard Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) and stirred under an atmosphere of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction yields the free 4-hydroxyindole derivative and toluene as a byproduct.[2]
The 3-Hydroxymethyl Group
This primary alcohol is the principal site for synthetic elaboration. Its reactivity is characteristic of primary alcohols.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde (indole-3-carboxaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid with stronger oxidants.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate substitution reactions.
-
Esterification/Etherification: It can readily undergo reaction with acyl chlorides or alkyl halides to form esters and ethers, respectively.
Caption: Orthogonal deprotection strategies for the title compound.
Stability and Storage
The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong acids. Strong acids will cleave the Boc group.[10]
Illustrative Experimental Protocols
The following protocols are provided as representative examples for the synthesis and purification of this compound and are based on established chemical transformations of similar substrates.
Protocol 1: Synthesis via Aldehyde Reduction
This procedure outlines the synthesis from the corresponding aldehyde precursor, tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting aldehyde (1.0 eq) and dissolve it in a suitable solvent mixture such as tetrahydrofuran (THF) and methanol (MeOH).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Chromatography
The crude product is typically purified by silica gel chromatography to achieve high purity.
Caption: Standard workflow for purification via flash chromatography.
-
Preparation: Prepare a slurry of the crude product with a small amount of silica gel and concentrate to a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% EtOAc). The optimal solvent system should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Boc-4-benzyloxy-3-hydroxymethylindole as a solid.
Safety and Handling
As a laboratory chemical, 1-Boc-4-benzyloxy-3-hydroxymethylindole should be handled with appropriate care.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6][10]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]
-
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
References
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. [Link]
-
PubChemLite. (n.d.). 4-benzyloxy-3-hydroxymethylindole, n-boc protected. [Link]
-
Supporting Information. (n.d.). NMR Spectra for tert-butyl carbamates. [Link]
-
ResearchGate. (n.d.). Benzylic and tert-butyl regions in the ¹H NMR spectra. [Link]
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